molecular formula C20H24N4O3S B2706124 Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate CAS No. 851809-22-8

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate

Cat. No.: B2706124
CAS No.: 851809-22-8
M. Wt: 400.5
InChI Key: UMFWORAVHKSVQX-UHFFFAOYSA-N
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Description

“Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate” is a complex organic compound. It contains a thiazole ring and a triazole ring, both of which are common structures in medicinal chemistry .


Molecular Structure Analysis

The compound contains a thiazole ring and a triazole ring. Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Triazole also has a five-membered ring but contains three nitrogen atoms and two carbon atoms .

Scientific Research Applications

Synthesis Techniques

Compounds related to Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate have been synthesized using various chemical reactions. The synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives demonstrate the complexity and versatility in synthesizing these compounds. These derivatives were characterized by IR, 1H NMR, LC–MS mass, and C, H, N analyses, highlighting the detailed and rigorous approach required to synthesize and confirm the structure of such compounds (Suresh, Lavanya, & Rao, 2016).

Antimicrobial Activities

The antimicrobial potential of compounds structurally related to the given chemical has been a significant area of interest. For instance, a series of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for their antimicrobial activities against a range of test microorganisms, with some compounds showing good or moderate activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This highlights the potential of these compounds in contributing to the development of new antimicrobial agents.

Interaction with Biological Targets

The interaction of these compounds with biological targets has also been explored. For example, compounds with the 1,2,4-triazolo motif have been evaluated for their antagonist activity against the 5-HT2 receptor, providing insights into their potential therapeutic applications in neurological disorders (Watanabe et al., 1992). This research area is crucial for understanding how these complex molecules interact with specific biological pathways and receptors, paving the way for new drug development.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing a triazole nucleus, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .

Mode of Action

It is known that triazole compounds can bind readily in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.

Biochemical Pathways

It is known that thiazole derivatives, which are structurally similar to this compound, can affect a variety of biological pathways . For example, they can influence the release of energy from carbohydrates during metabolism and play a role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

It is known that thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate are not fully understood due to the limited available research. Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .

Cellular Effects

The cellular effects of this compound are currently unknown. Related 1,2,4-triazole hybrids have demonstrated cytotoxic activities against MCF-7 and HCT-116 cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Properties

IUPAC Name

methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-12-4-6-14(7-5-12)16(23-10-8-15(9-11-23)19(26)27-3)17-18(25)24-20(28-17)21-13(2)22-24/h4-7,15-16,25H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWORAVHKSVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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